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Introduction

In the era of high-throughput sequencing, phylogenomic analyses routinely involve hundreds or
even thousands of genes across many taxa.[1][2][3][4] A common and powerful approach in
phylogenomics is the concatenation of multiple sequence alignments into a single supermatrix,
which can then be used to infer evolutionary relationships.[5] AMAS (Alignment, Manipulation,
and Assessment of Sequences) is a computationally efficient, stand-alone command-line utility
and Python package designed to handle the manipulation of large phylogenomic datasets.[1][2]
[3][4] Developed by Marek Borowiec, AMAS is particularly well-suited for concatenating
thousands of single-locus alignments into a supermatrix for subsequent phylogenetic analysis.
[1][2][4][6] Its speed and versatility make it a valuable tool for researchers in evolutionary
biology, genomics, and drug development who need to analyze large-scale sequence data.[1]

[4]
AMAS offers several advantages for concatenating large phylogenomic datasets:

o Speed and Efficiency: AMAS is significantly faster at concatenation than other popular tools
like FASconCAT-G and Phyutility.[1][7] It can handle thousands of loci for hundreds of taxa in
seconds to minutes.[1][7]
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o Versatility: It supports various common alignment formats, including FASTA, PHYLIP
(sequential and interleaved), and NEXUS (sequential and interleaved).[1][8][9]

o Ease of Use: AMAS is a command-line tool that can be easily integrated into bioinformatics
pipelines.[1][8]

» Partition Generation: Alongside the concatenated alignment, AMAS automatically generates
a partitions file, which is crucial for downstream partitioned phylogenetic analyses.[8][9][10]

e Cross-Platform Compatibility: As a Python 3 program with no external dependencies, AMAS
is compatible with various operating systems.[1][2][4]

Experimental Protocols: Concatenating Alignments
with AMAS

This protocol outlines the steps for concatenating multiple sequence alignments using the
AMAS command-line tool.

Prerequisites:

e Python 3 must be installed on your system.[10]

o Download the AMAS package from its GitHub repository: --INVALID-LINK--[1][2][4][8]

Step 1: Prepare Your Input Alignments

o Ensure that each of your single-locus alignments is in a separate file.

e The sequence identifiers (names of taxa) must be identical across all alignment files for the
concatenation to work correctly.[10]

o Supported formats are FASTA, PHYLIP, and NEXUS.[1][8][9]

Step 2: Open the Command-Line Interface

Navigate to the directory containing your alignment files using the cd command in your terminal
or command prompt.
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Step 3: Execute the AMAS Concatenation Command

The basic command for concatenating alignments with AMAS is as follows:
Command Breakdown:

o python3 /path/to/AMAS.py: This specifies the path to the AMAS script.

e concat: This is the AMAS command for concatenation.[8]

o -ifilel.fas file2.fas ...: The -i flag indicates the input files.[8][10] You can list multiple files
separated by spaces or use a wildcard (e.qg., *.fas) to include all files with a specific
extension in the current directory.[7]

» -ffasta: The -f flag specifies the format of the input alignment files (e.g., fasta, phylip, nexus).
[8][10]

e -d dna: The -d flag specifies the data type, either dna for nucleotide sequences or aa for
amino acid sequences.[7][8][10]

Step 4: Specify Output Files (Optional)
By default, AMAS will generate two output files: concatenated.out (the concatenated alignment

in FASTA format) and partitions.txt (the partition file).[8][10] You can specify custom names for
these files using the -t and -p flags, respectively.[8]

Step 5: Review the Output

After the command has finished executing, you will find the concatenated alignment file and the
partition file in your working directory. The partition file will contain the coordinates of each
locus within the concatenated supermatrix, which is essential for partitioned phylogenetic
analysis in programs like RAXML or IQ-TREE.[10]

Data Presentation: Performance Comparison

AMAS demonstrates superior performance in concatenation speed compared to other
commonly used tools. The following table summarizes the concatenation times for a dataset of
5,214 amino acid loci from Johnson et al. (2013), as reported in the original AMAS publication.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://github.com/marekborowiec/AMAS
https://github.com/marekborowiec/AMAS
https://www.protocols.io/view/amas-to-concatenate-sequences-j8nlk45ewg5r/v1
https://peerj.com/preprints/1355.pdf
https://github.com/marekborowiec/AMAS
https://www.protocols.io/view/amas-to-concatenate-sequences-j8nlk45ewg5r/v1
https://peerj.com/preprints/1355.pdf
https://github.com/marekborowiec/AMAS
https://www.protocols.io/view/amas-to-concatenate-sequences-j8nlk45ewg5r/v1
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://github.com/marekborowiec/AMAS
https://www.protocols.io/view/amas-to-concatenate-sequences-j8nlk45ewg5r/v1
https://github.com/marekborowiec/AMAS
https://www.protocols.io/view/amas-to-concatenate-sequences-j8nlk45ewg5r/v1
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Tool Concatenation Time (seconds)
AMAS <2

FASconCAT-G > 36

Phyutility > 3 hours (for a larger dataset)

Data sourced from Borowiec, M.L. (2016). AMAS: a fast tool for alignment manipulation and
computing of summary statistics. PeerJ 4:€1660.[1]

Workflow for Concatenating Phylogenomic Datasets
using AMAS

The following diagram illustrates the logical workflow for concatenating multiple sequence
alignments into a supermatrix for phylogenetic analysis using AMAS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b013638?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734057/
https://pubmed.ncbi.nlm.nih.gov/26835189/
https://pubmed.ncbi.nlm.nih.gov/26835189/
https://peerj.com/preprints/1355/
https://peerj.com/preprints/1355/
https://peerj.com/articles/1660/
https://peerj.com/articles/1660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9194518/
https://www.researchgate.net/publication/282158067_AMAS_A_fast_tool_for_alignment_manipulation_and_computing_of_summary_statistics
https://peerj.com/preprints/1355.pdf
https://github.com/marekborowiec/AMAS
https://github.com/marekborowiec/AMAS
https://www.researchgate.net/figure/AMAS-functionality-A-Concatenation-of-two-FASTA-files-B-File-format-conversion-from_fig3_308885974
https://www.protocols.io/view/amas-to-concatenate-sequences-j8nlk45ewg5r/v1
https://www.benchchem.com/product/b013638#using-amas-for-concatenating-large-phylogenomic-datasets
https://www.benchchem.com/product/b013638#using-amas-for-concatenating-large-phylogenomic-datasets
https://www.benchchem.com/product/b013638#using-amas-for-concatenating-large-phylogenomic-datasets
https://www.benchchem.com/product/b013638#using-amas-for-concatenating-large-phylogenomic-datasets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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